An In-Depth Technical Guide to 2,4-Diazaspiro[5.5]undecane-1,3,5-trione: Core Structure, Properties, and Synthetic Landscape
An In-Depth Technical Guide to 2,4-Diazaspiro[5.5]undecane-1,3,5-trione: Core Structure, Properties, and Synthetic Landscape
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the heterocyclic scaffold, 2,4-diazaspiro[5.5]undecane-1,3,5-trione. This guide delves into the fundamental chemical structure, established physical properties, and the broader synthetic and applicative context gleaned from its numerous derivatives.
This guide offers a detailed examination of 2,4-diazaspiro[5.5]undecane-1,3,5-trione, a spirocyclic compound featuring a barbiturate-like ring fused to a cyclohexane moiety. While this core structure serves as a foundational building block, much of its documented scientific exploration lies in the synthesis and characterization of its substituted analogues. This guide will distinguish between the known properties of the parent compound and the inferred potential derived from its extensive family of derivatives, providing a nuanced understanding for researchers in medicinal chemistry and materials science.
Core Molecular Structure and Physicochemical Properties
2,4-Diazaspiro[5.5]undecane-1,3,5-trione is a heterocyclic compound with the systematic IUPAC name 2,4-diazaspiro[5.5]undecane-1,3,5-trione. It is also known by other names such as cyclohexane-spiro-barbituric acid. The defining feature of this molecule is the spirocyclic junction at the C5 position of the barbiturate ring and the C1 position of the cyclohexane ring. This imparts a rigid, three-dimensional architecture to the molecule.
The fundamental properties of the unsubstituted core compound are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O₃ | [1] |
| Molecular Weight | 196.21 g/mol | [1] |
| CAS Number | 52-44-8 | [2] |
| Melting Point | 288 °C | [1] |
| SMILES | O=C1NC(=O)C2(CCCCC2)C(=O)N1 | [1] |
| InChIKey | NBLIVIWUPTWDMD-UHFFFAOYSA-N | [1] |
dot graph "2_4_diazaspiro_5_5_undecane_1_3_5_trione" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
} Chemical structure of 2,4-diazaspiro[5.5]undecane-1,3,5-trione.
Spectroscopic Characterization Landscape
While specific, experimentally verified spectra for the unsubstituted 2,4-diazaspiro[5.5]undecane-1,3,5-trione are not widely published, extensive data exists for its derivatives. This body of work allows for a reliable prediction of the key spectroscopic features of the core molecule.
Infrared (IR) Spectroscopy: For derivatives, characteristic strong absorption bands for the carbonyl (C=O) groups are consistently observed in the region of 1670-1750 cm⁻¹. N-H stretching vibrations are typically seen as broad bands around 3100-3300 cm⁻¹. The unsubstituted compound is expected to exhibit similar features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum of the parent compound is expected to show signals for the protons of the cyclohexane ring, likely as a complex multiplet in the 1.0-2.0 ppm range. The N-H protons of the barbiturate ring would appear as a broad singlet at a downfield chemical shift, the exact position of which would be dependent on the solvent and concentration.
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¹³C NMR: The carbonyl carbons of the trione system are expected to resonate in the downfield region of the spectrum, typically between 165 and 175 ppm. The spiro carbon is a quaternary carbon and would likely appear around 50-60 ppm. The carbons of the cyclohexane ring would be observed in the aliphatic region (20-40 ppm).
Mass Spectrometry: The molecular ion peak (M+) for the parent compound would be expected at m/z 196. Fragmentation patterns would likely involve the loss of CO, HNCO, and fragmentation of the cyclohexane ring.
Synthesis Strategies: From Core to Derivatives
The synthesis of the 2,4-diazaspiro[5.5]undecane core and its derivatives is most commonly achieved through condensation reactions involving a barbituric acid moiety.
Synthesis of the Unsubstituted Core
The most direct conceptual pathway to the parent 2,4-diazaspiro[5.5]undecane-1,3,5-trione is the Knoevenagel condensation of barbituric acid with cyclohexanone. This reaction involves the initial formation of a cyclohexylidenebarbituric acid intermediate, which can then undergo further reactions depending on the conditions. While this is the logical route, specific, detailed experimental protocols for the synthesis of the simple trione are not as prevalent in the literature as those for its more complex derivatives.
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} Conceptual synthesis of the core compound.
Synthesis of Substituted Derivatives
A significant body of research focuses on the synthesis of more complex derivatives, often through a Michael addition pathway. For instance, the reaction of barbituric acid with 1,5-diaryl-1,4-pentadien-3-ones leads to the formation of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.[3][4][5] These reactions are often carried out in a one-pot fashion and can be facilitated by microwave irradiation to improve yields and reduce reaction times.[6]
Another common strategy involves multicomponent reactions. For example, the condensation of barbituric acid, an aromatic aldehyde, and urea or thiourea can yield various substituted diazaspiro[5.5]undecane-triones. These methods are highly valued for their efficiency and the chemical diversity they can generate from simple starting materials.
Experimental Protocol: Representative Synthesis of a 7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone [3]
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Reactant Preparation: A mixture of a 1,5-diaryl-1,4-pentadien-3-one (1 mmol) and barbituric acid (1 mmol) is prepared.
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Solvent and Reflux: The reactants are suspended in aqueous ethanol.
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Reaction: The mixture is refluxed for a specified period, with the reaction progress monitored by thin-layer chromatography.
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Isolation and Purification: Upon cooling, the solid product that separates out is collected by filtration, dried, and recrystallized from a suitable solvent such as rectified spirit.
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Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods (UV, IR, ¹H NMR, ¹³C NMR) and mass spectrometry.
The choice of reactants and reaction conditions in these syntheses is guided by the desired substitution pattern on the final spirocyclic product. The electron-donating or -withdrawing nature of substituents on the aromatic rings of the diarylideneacetone, for example, can influence the reaction rate and yield.
Applications and Future Directions in Drug Discovery
The 2,4-diazaspiro[5.5]undecane scaffold is of significant interest to medicinal chemists due to its rigid three-dimensional structure, which can lead to high-affinity and selective interactions with biological targets. While specific applications of the unsubstituted parent compound are not extensively detailed, its derivatives have been investigated for a wide range of biological activities.[7]
Derivatives of the diazaspiro[5.5]undecane core have shown potential as:
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Anticancer Agents: Certain substituted derivatives have been evaluated for their in vitro anticancer effects against various cell lines.[6]
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Central Nervous System (CNS) Depressants: The barbiturate-like core suggests potential activity within the central nervous system.[7]
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Anticonvulsants: The structural similarity to known anticonvulsant drugs makes this a scaffold of interest for epilepsy research.[7]
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Antimicrobial and Fungicidal Agents: Various heterocyclic compounds containing this core have been screened for their activity against bacteria and fungi.[7]
The future of research on 2,4-diazaspiro[5.5]undecane-1,3,5-trione and its analogs lies in the continued exploration of its synthetic accessibility and the biological evaluation of novel derivatives. The core structure provides a robust framework for the development of compound libraries for high-throughput screening against a variety of therapeutic targets. Further investigation into the synthesis and characterization of the unsubstituted parent compound could also open new avenues for its use as a versatile building block in the synthesis of complex molecules.
dot graph "Drug_Discovery_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Drug discovery workflow utilizing the spiro scaffold.
Conclusion
2,4-Diazaspiro[5.5]undecane-1,3,5-trione represents a valuable and rigid molecular scaffold with significant, albeit largely realized through its derivatives, potential in medicinal chemistry and materials science. While detailed experimental data on the parent compound is sparse, the wealth of information on its substituted analogs provides a strong foundation for predicting its properties and guiding future research. The synthetic tractability of the diazaspiro[5.5]undecane core, coupled with the diverse biological activities of its derivatives, ensures that this class of compounds will remain an active area of investigation for the development of novel therapeutic agents and functional materials. Further elucidation of the specific properties and reactivity of the unsubstituted core compound is a key area for future academic and industrial research.
References
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HazComFast. 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8). Available from: [Link]
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Burgaz, E. V. et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. Available from: [Link]
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Stenutz. 2,4-diazaspiro[5.5]undecane-1,3,5-trione. Available from: [Link]
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Barakat, A. et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with divinylketones. Arabian Journal of Chemistry, 10, 1-9. Available from: [Link]
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Ahmed, M. G. et al. (2011). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[3][3]undecane-3-oxo (or thioxo)-1,5,9-triones. Journal of the Bangladesh Chemical Society, 24(1), 89-97. Available from: [Link]
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Ahmed, M. G. et al. (2007). Synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane-1,5,9-triones, Part I. Journal of Chemical Research, 2007(11), 651-654. Available from: [Link]
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Ahmed, M. G. et al. (2011). A ONE-POT SYNTHESIS OF 7,11-DIARYL-2,4-DIAZASPIRO[3][3]UNDECANE- 3-OXO (OR THIOXO)-1,5,9-TRIONES. Journal of Bangladesh Chemical Society. Available from: [Link]
